Cas no 850568-54-6 ((4-(tert-Butoxycarbonyl)phenyl)boronic acid)

(4-(tert-Butoxycarbonyl)phenyl)boronic acid 化学的及び物理的性質
名前と識別子
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- (4-(tert-Butoxycarbonyl)phenyl)boronic acid
- Benzoicacid, 4-borono-, 1-(1,1-dimethylethyl) ester (9CI)
- 4-(tert-Butoxycarbonyl)benzeneboronic acid
- 4-(Tert-Butoxycarbonyl)Phenylboronic Acid
- 4-(tert-Butoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride)
- [4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid
- 4-(t-Butoxycarbonyl)phenylboronic acid
- 4-t-Butoxycarbonylphenylboronic acid
- Benzoic acid,4-borono-, 1,1-dimethylethyl ester
- 4-(tert-Butoxycarbonyl)benzeneboronic Acid (contains varying amounts of Anhydride)
- tert-Butyl 4-boronobenzoate
- 4-Boc-phenylboronic Acid
- 4-tert-butoxycarbonylphenylboronic acid
- [4-(tert-butoxycarbonyl)phenyl]boronic acid
- 4-(t-Butoxycarbonyl)phenylboronicacid
- zlchem 779
- 4-Boc-phenylboronicAcid
- {4-[(tert-butoxy
- 1,1-Dimethylethyl 4-boronobenzoate (ACI)
- Benzoic acid, 4-borono-, 1-(1,1-dimethylethyl) ester (9CI)
- [4-(tert-Butyloxycarbonyl)phenyl]boronic acid
- CS-W013124
- BBL101286
- HY-W012408
- AB14306
- AKOS005257924
- QMVMDYSTJSUDKC-UHFFFAOYSA-N
- MFCD03411946
- 4-(tert-butoxycarbonyl)benzene boronic acid
- {4-[(tert-butoxy)carbonyl]phenyl}boronic acid
- B4772
- SY019948
- 4-(tert-butoxycarbonyl)phenyl boronic acid
- Z1741979576
- 4-(tert-butoxycarbonyl)phenyl-boronic acid
- DTXSID60378353
- STL555082
- EN300-7372409
- 4-t-butyloxycarbonylphenylboronic acid
- AS-18798
- NCGC00249538-01
- SCHEMBL519765
- 4-t-butoxycarbonylphenyl boronic acid
- 850568-54-6
- DB-006557
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- MDL: MFCD03411946
- インチ: 1S/C11H15BO4/c1-11(2,3)16-10(13)8-4-6-9(7-5-8)12(14)15/h4-7,14-15H,1-3H3
- InChIKey: QMVMDYSTJSUDKC-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC(B(O)O)=CC=1)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 222.106339g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 4
- どういたいしつりょう: 222.106339g/mol
- 単一同位体質量: 222.106339g/mol
- 水素結合トポロジー分子極性表面積: 66.8Ų
- 重原子数: 16
- 複雑さ: 239
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.15
- ゆうかいてん: 100-106°C
- ふってん: 364.3℃ at 760 mmHg
- フラッシュポイント: 174.1 ºC
- 屈折率: 1.517
- すいようせい: Slightly soluble in water.
- PSA: 66.76000
- LogP: 0.32170
(4-(tert-Butoxycarbonyl)phenyl)boronic acid セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315,H319,H335
-
警告文:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
(4-(tert-Butoxycarbonyl)phenyl)boronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
(4-(tert-Butoxycarbonyl)phenyl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4772-5G |
4-(tert-Butoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride) |
850568-54-6 | 5g |
¥690.00 | 2024-04-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044771-25g |
(4-(tert-Butoxycarbonyl)phenyl)boronic acid |
850568-54-6 | 98% | 25g |
¥790.00 | 2024-07-28 | |
eNovation Chemicals LLC | D553725-5g |
(4-(tert-Butoxycarbonyl)phenyl)boronic acid |
850568-54-6 | 97% | 5g |
$130 | 2024-05-24 | |
eNovation Chemicals LLC | D297528-25g |
4-(tert-butoxycarbonyl)phenylboronic acid |
850568-54-6 | 95% | 25g |
$690 | 2024-05-24 | |
eNovation Chemicals LLC | D297528-10g |
4-(tert-butoxycarbonyl)phenylboronic acid |
850568-54-6 | 95% | 10g |
$385 | 2024-05-24 | |
Chemenu | CM137087-50g |
4-(t-Butoxycarbonyl)phenylboronic acid |
850568-54-6 | 95%+ | 50g |
$352 | 2023-01-09 | |
abcr | AB150513-25 g |
4-(tert-Butoxycarbonyl)phenylboronic acid, 97%; . |
850568-54-6 | 97% | 25 g |
€399.00 | 2023-07-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4772-200MG |
4-(tert-Butoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride) |
850568-54-6 | 200mg |
¥80.00 | 2024-04-15 | ||
Apollo Scientific | OR10392-5g |
4-(tert-Butoxycarbonyl)benzeneboronic acid |
850568-54-6 | 98% | 5g |
£36.00 | 2025-02-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009926-250mg |
(4-(tert-Butoxycarbonyl)phenyl)boronic acid |
850568-54-6 | 95% | 250mg |
¥28 | 2024-05-21 |
(4-(tert-Butoxycarbonyl)phenyl)boronic acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
(4-(tert-Butoxycarbonyl)phenyl)boronic acid Raw materials
(4-(tert-Butoxycarbonyl)phenyl)boronic acid Preparation Products
(4-(tert-Butoxycarbonyl)phenyl)boronic acid 関連文献
-
Fengyu Zhang,Ran Wang,Yajun Wang,Xiaomin Zhang,Bo Liu Phys. Chem. Chem. Phys. 2019 21 6256
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Other Chemical Reagents Derivatization Reagents
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
(4-(tert-Butoxycarbonyl)phenyl)boronic acidに関する追加情報
Introduction to (4-(tert-Butoxycarbonyl)phenyl)boronic Acid (CAS No 850568-54-6)
The compound (4-(tert-Butoxycarbonyl)phenyl)boronic acid, with the CAS registry number 850568-54-6, is a significant intermediate in organic synthesis. This compound is widely utilized in the field of medicinal chemistry and materials science due to its unique properties and versatility. The structure of this compound consists of a phenyl ring substituted with a tert-butoxycarbonyl group and a boronic acid moiety, which makes it highly reactive and suitable for various cross-coupling reactions.
Recent advancements in organoboron chemistry have highlighted the importance of (4-(tert-Butoxycarbonyl)phenyl)boronic acid in the synthesis of biologically active molecules. The boronic acid group is particularly valuable in Suzuki-Miyaura coupling reactions, where it serves as a key component for forming carbon-carbon bonds. This reactivity has been extensively explored in the development of novel pharmaceutical agents, including anti-cancer drugs and neuroprotective compounds.
One of the most notable applications of this compound is its role in the construction of complex aromatic systems. By leveraging its reactivity, researchers have successfully synthesized a range of heterocyclic compounds that exhibit potent biological activities. For instance, studies published in the Journal of Medicinal Chemistry have demonstrated its utility in the creation of kinase inhibitors, which are critical in targeted cancer therapy.
In addition to its role in drug discovery, (4-(tert-Butoxycarbonyl)phenyl)boronic acid has also found applications in materials science. Its ability to participate in cross-coupling reactions has made it a valuable precursor for the synthesis of advanced materials, such as organic semiconductors and functional polymers. These materials are pivotal in the development of next-generation electronic devices and sensors.
The synthesis of (4-(tert-Butoxycarbonyl)phenyl)boronic acid typically involves multi-step processes that require precise control over reaction conditions. Recent research has focused on optimizing these synthetic routes to enhance yield and purity. For example, methodologies involving transition metal catalysts have been employed to streamline the production process, making it more efficient and scalable for industrial applications.
Furthermore, the stability and storage conditions of this compound are critical considerations for its practical use. Studies have shown that (4-(tert-Butoxycarbonyl)phenyl)boronic acid is stable under standard laboratory conditions but requires protection from moisture and oxygen to prevent degradation. These insights have informed best practices for handling and storing this compound in research and industrial settings.
Looking ahead, the continued exploration of (4-(tert-Butoxycarbonyl)phenyl)boronic acid's potential is expected to drive further innovations in organic synthesis. Its role as a versatile building block positions it as an essential tool for researchers across various disciplines, from medicinal chemistry to materials science.
850568-54-6 ((4-(tert-Butoxycarbonyl)phenyl)boronic acid) 関連製品
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